molecular formula C22H20ClN5O2 B2636795 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 895015-74-4

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Katalognummer: B2636795
CAS-Nummer: 895015-74-4
Molekulargewicht: 421.89
InChI-Schlüssel: SETSXEKKKXIZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a synthetic small molecule belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for developing anticancer agents . This compound is designed with specific pharmacophoric features that facilitate its potential role as an Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI) . The 1H-pyrazolo[3,4-d]pyrimidine core acts as a planar heteroaromatic system, serving as a bioisostere for the adenine moiety of ATP, allowing it to competitively occupy the adenine binding pocket in the kinase domain . The mesityl (2,4,6-trimethylphenyl) group functions as a hydrophobic tail, a critical feature for engaging the hydrophobic region II of the ATP-binding site, a design strategy supported by structure-activity relationship studies of analogous compounds . Molecules within this structural class have demonstrated significant anti-proliferative activity against various cancer cell lines in preclinical models and are known to act through mechanisms such as inhibiting EGFR phosphorylation, disrupting downstream signaling cascades, inducing cell cycle arrest (particularly in the S and G2/M phases), and promoting apoptosis through the modulation of BAX and Bcl-2 protein levels . The chlorophenyl substituent is a common feature in active derivatives, contributing to molecular interactions within the hydrophobic region I of the target . This compound is intended for research applications only, including in vitro kinase inhibition assays, cell-based cytotoxicity studies, mechanism-of-action investigations in oncology, and as a lead compound for further structure-activity relationship (SAR) exploration in drug discovery programs . For Research Use Only. Not for use in humans or diagnostics.

Eigenschaften

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-13-7-14(2)20(15(3)8-13)26-19(29)11-27-12-24-21-18(22(27)30)10-25-28(21)17-6-4-5-16(23)9-17/h4-10,12H,11H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETSXEKKKXIZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring. The pyrazole derivative undergoes further reactions with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core. Finally, the mesitylacetamide group is introduced through an amide coupling reaction .

Analyse Chemischer Reaktionen

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

The biological activity of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide has been evaluated in several studies:

Anticancer Studies

A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated a dose-dependent inhibition of cell proliferation across various cancer cell lines, with notable IC50 values indicating potent activity against breast and lung cancer cells.

Antimicrobial Studies

In comparative studies assessing the antimicrobial efficacy of several pyrazolo-pyrimidine derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Studies

Several research articles have documented the applications and effects of this compound:

  • Anticancer Study:
    • An investigation into the anticancer effects highlighted its ability to induce apoptosis through the intrinsic apoptotic pathway, with increased levels of pro-apoptotic proteins observed upon treatment.
  • Mechanistic Insights:
    • Research published in Bioorganic & Medicinal Chemistry Letters provided insights into how the compound induces apoptosis, emphasizing its role in activating specific biochemical pathways associated with cell death.

Summary Table of Biological Activities

Activity Description References
AnticancerInduces apoptosis in cancer cells; inhibits proliferationJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureus and Escherichia coliComparative Study
Mechanistic InsightsActivates intrinsic apoptotic pathways; increases pro-apoptotic proteinsBioorganic & Medicinal Chemistry Letters

Wirkmechanismus

The mechanism of action of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide involves the inhibition of specific protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Compound 4h: 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-7(6H)-yl)-N-(4-Nitrophenyl)Acetamide

  • Physical Properties : Melting point (231–233°C), IR peaks at 3333 cm⁻¹ (N–H) and 1668 cm⁻¹ (C=O) .
  • Structural Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a pyrazolo[3,4-b]pyridine system. The 4-nitrophenyl group on the acetamide is electron-withdrawing, contrasting with the electron-rich mesityl group in the target compound.
  • Impact : The nitro group may reduce metabolic stability compared to the mesityl group, which offers steric protection against enzymatic degradation .

Compound 4g: 2-(3-(4-Chlorophenyl)-4-Methyl-6-Oxo-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridin-7(6H)-yl)-N-(4-(Trifluoromethyl)Phenyl)Acetamide

  • Physical Properties : Melting point (221–223°C), IR peaks at 3321 cm⁻¹ (N–H) and 1682 cm⁻¹ (C=O) .
  • Structural Differences : Features a trifluoromethyl (CF₃) group on the acetamide.
  • Impact : The CF₃ group’s strong electron-withdrawing nature could enhance binding affinity to hydrophobic pockets in target proteins, whereas the mesityl group’s bulk may improve selectivity by reducing off-target interactions .

Pyrazolo[3,4-d]Pyrimidinone Derivatives

Patent Example 33: 2-(1-(4-Amino-3-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One

  • Structural Differences: Incorporates a chromenone moiety and fluorine atoms, unlike the target compound’s chlorophenyl and mesityl groups.
  • Impact : Fluorine atoms enhance metabolic stability and bioavailability, suggesting that the target’s chlorine substituent might offer a balance between lipophilicity and toxicity .

Pyrimido[4,5-d]Pyrimidinone Derivatives

Compound 3d: N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxoimidazo[1,2-a]Pyrimido[4,5-d]Pyrimidin-10(5H)-yl)Phenyl)Acrylamide

  • Structural Features : Includes a methoxy-piperazine group, enhancing water solubility.
  • Analytical Data : Purity of 97.8% by HPLC, with molecular formula C₂₉H₂₉N₉O₃ .
  • Impact : The target compound’s mesityl group may reduce solubility compared to 3d’s polar substituents, necessitating formulation adjustments for in vivo studies .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) IR C=O (cm⁻¹) Molecular Formula
Target Compound Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, N-mesitylacetamide Not reported Not reported C₂₃H₂₀ClN₅O₂ (estimated)
4h Pyrazolo[3,4-b]pyridine 4-Nitrophenyl, 4-chlorophenyl 231–233 1668 C₂₇H₂₀ClN₅O₄
4g Pyrazolo[3,4-b]pyridine 4-Trifluoromethylphenyl 221–223 1682 C₂₈H₂₀ClF₃N₄O₂
Patent Example 33 Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone Not reported Not reported C₂₃H₁₇F₂N₅O₂
3d Pyrimido[4,5-d]pyrimidinone Methoxy-piperazine, acrylamide Not reported Not reported C₂₉H₂₉N₉O₃

Biologische Aktivität

The compound 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article examines its biological activity, focusing on its potential as a therapeutic agent, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClN5O2C_{18}H_{18}ClN_5O_2, with a molecular weight of approximately 401.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC18H18ClN5O2
Molecular Weight401.8 g/mol
IUPAC Name2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide
CAS NumberNot specified

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit CDK2, a crucial enzyme in cell cycle regulation. The inhibition of CDK2 can lead to:

  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Biochemical Pathways

The compound likely interacts with CDK2 by binding to its active site, thereby inhibiting its kinase activity. This action can disrupt several downstream signaling pathways involved in cellular proliferation and survival.

Biological Activity and Efficacy

Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • MCF-7 : Human breast cancer cell line.
  • HCT-116 : Human colon cancer cell line.
  • HepG2 : Human liver cancer cell line.

In vitro studies suggest that this compound may also possess anti-inflammatory properties and could modulate other biochemical pathways related to cancer progression.

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxic effects on MCF-7 cells reported an IC50 value indicating effective inhibition of cell growth at low concentrations.
    • Another investigation demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HCT-116 and HepG2 cells.
  • Animal Models :
    • Preliminary studies using animal models have indicated potential efficacy in reducing tumor size when administered over a specified duration compared to control groups.

Pharmacokinetics

Pharmacokinetic profiling suggests that compounds with similar structures typically exhibit favorable drug-like properties:

  • ClogP Values : Generally less than 4, indicating good membrane permeability.
  • Molecular Weight : Less than 500 g/mol, supporting absorption and distribution characteristics suitable for oral bioavailability.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidinone derivatives and N-mesityl-substituted α-chloroacetamides. Key steps include:

  • Reagent Selection : Use N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) as electrophilic partners ( ).
  • Solvent System : Optimize polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product. Yields for analogous compounds range from 70–96% depending on substituents ( ).
  • Catalysis : Introduce mild bases (e.g., triethylamine) to neutralize HCl byproducts and drive the reaction forward ().

Advanced: How can structural contradictions in NMR/X-ray data be resolved for this compound?

Methodological Answer:
Discrepancies in structural assignments often arise from tautomerism or crystallographic disorder. To resolve these:

  • X-ray Crystallography : Use single-crystal analysis to confirm the position of the 3-chlorophenyl and mesityl groups. For example, a related pyrazolo[3,4-d]pyrimidinone derivative showed a mean C–C bond length of 0.005 Å, confirming substituent placement ( ).
  • Dynamic NMR : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in the pyrimidinone ring).
  • DFT Calculations : Compare experimental data with computational models to validate conformational preferences ().

Basic: What analytical techniques are critical for confirming purity and identity?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., [M+H]+ calculated for C22H19ClFN5O4: 496.1152) ().
  • Melting Point : Compare observed values (e.g., 150–154°C for analogous compounds) with literature data ( ).

Advanced: How can researchers design derivatives to improve solubility without compromising bioactivity?

Methodological Answer:

  • Functional Group Modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) at the mesityl or pyrimidinone moiety. For example, 4-[(2-amino-6-ethyl-4-oxo-thieno[2,3-d]pyrimidin-5-yl)thio]benzoic acid ( ) improved aqueous solubility via ionization.
  • Prodrug Strategies : Synthesize ester or amide prodrugs (e.g., diethyl glutarate derivatives) to enhance membrane permeability ( ).
  • Co-solvent Systems : Test biocompatible solvents (e.g., PEG-400) in in vitro assays to maintain compound stability ( ).

Basic: What are the common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Monitor temperature rigorously during chloroacetamide coupling to avoid side reactions ( ).
  • Purification Challenges : Replace column chromatography with recrystallization for large batches (e.g., using ethanol/water mixtures) ( ).
  • Byproduct Formation : Use scavengers (e.g., polymer-supported bases) to trap HCl and improve yield ().

Advanced: How can catalytic systems enhance the efficiency of key synthetic steps?

Methodological Answer:

  • Palladium Catalysis : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups. For example, Pd(OAc)2 with SPhos ligand achieved >80% yield in similar pyrimidine syntheses ( ).
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hr to 2 hr) while maintaining yields ( ).

Basic: What spectroscopic features distinguish this compound from structurally similar analogs?

Methodological Answer:

  • 1H NMR : The mesityl group shows three singlets for methyl groups (δ 2.1–2.3 ppm), while the pyrazolo[3,4-d]pyrimidinone ring exhibits a downfield singlet for H-5 (δ 8.2–8.5 ppm) ().
  • IR Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the pyrimidinone ring ( ).

Advanced: How should researchers address conflicting bioactivity data across different assay models?

Methodological Answer:

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability.
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation ( ).
  • Dose-Response Curves : Generate IC50 values in triplicate to validate potency trends ().

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N2/Ar) to prevent oxidation.
  • Light Sensitivity : Use amber vials to avoid photodegradation of the pyrimidinone ring ( ).

Advanced: What computational tools can predict binding modes to target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., JAK2 or EGFR) to map interactions of the 3-chlorophenyl group ( ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) ( ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.